Proadrenomedullin (12-20) (human)

Description

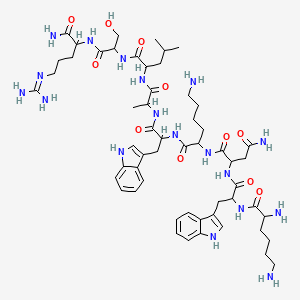

Properties

Molecular Formula |

C56H86N18O11 |

|---|---|

Molecular Weight |

1187.4 g/mol |

IUPAC Name |

N-[6-amino-1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-2-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]butanediamide |

InChI |

InChI=1S/C56H86N18O11/c1-30(2)23-41(52(82)74-45(29-75)55(85)68-39(47(61)77)19-12-22-64-56(62)63)70-48(78)31(3)67-51(81)42(24-32-27-65-37-16-6-4-13-34(32)37)72-50(80)40(18-9-11-21-58)69-54(84)44(26-46(60)76)73-53(83)43(71-49(79)36(59)15-8-10-20-57)25-33-28-66-38-17-7-5-14-35(33)38/h4-7,13-14,16-17,27-28,30-31,36,39-45,65-66,75H,8-12,15,18-26,29,57-59H2,1-3H3,(H2,60,76)(H2,61,77)(H,67,81)(H,68,85)(H,69,84)(H,70,78)(H,71,79)(H,72,80)(H,73,83)(H,74,82)(H4,62,63,64) |

InChI Key |

GEBZNYPLCVTIJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Molecular and Cellular Biology of Proadrenomedullin 12 20

Structural Determinants of Biological Activity

The biological functions of PAMP(12-20) are intrinsically linked to its specific amino acid sequence and three-dimensional structure. Key structural features, including minimal active regions, C-terminal amidation, and helical conformation, are critical for its activity.

Identification of Minimal Active Regions for Specific Cellular Functions

Structure-activity relationship studies have sought to identify the smallest peptide fragments of PAMP that retain biological activity. Research has shown that residues crucial for the antisecretory activity of PAMP are located toward its C-terminus. ahajournals.org In fact, truncations from the N-terminus up to the ninth residue did not diminish, and in some cases even augmented, its potency in inhibiting nicotine-stimulated catecholamine secretion in PC12 cells. ahajournals.org

The minimal active region for this specific function was refined to the C-terminal 8 amino acids, corresponding to PAMP(13-20) (WNKWALSR-amide), which retained substantial potency. ahajournals.orgahajournals.org Further studies have indicated that even smaller fragments, such as PAMP(18-20), can maintain the ability to delay tubulin polymerization, suggesting that different cellular functions may depend on distinct minimal active regions within the PAMP sequence. oup.com

Conversely, for activity towards the ACKR3 receptor, the N-terminal residues of the longer PAMP-12 fragment (which includes the PAMP(12-20) sequence) are crucial. The removal of the N-terminal FRK residues from PAMP-12 to create PAMP(12-20) results in a reduced potency for ACKR3 activation. nih.govacs.org This indicates that while the C-terminal region is vital, certain receptor interactions require contributions from adjacent N-terminal amino acids. In the context of inhibiting agonist-stimulated secretion in human adrenal glands, PAMP(12-20) on its own does not inhibit secretion but can act as a weak antagonist to the full-length PAMP, suggesting that both N- and C-terminal sequences of the parent molecule are required for full antisecretagogue action. ahajournals.orgnih.gov

| Peptide Fragment | Sequence | Cellular Function | Activity Level |

| PAMP(1-20) | ARLDVASEFRKKWNKWALSR-NH₂ | Catecholamine Secretion Inhibition | Potent (IC₅₀ ≈350 nmol/L) ahajournals.org |

| PAMP(10-20) | RKKWNKWALSR-NH₂ | Catecholamine Secretion Inhibition | Augmented Potency (IC₅₀ ≈0.12 μmol/L) ahajournals.org |

| PAMP(12-20) | KWNKWALSR-NH₂ | ACKR3 Receptor Activation | Reduced Potency (EC₅₀ > 10 μM) nih.govacs.org |

| PAMP(12-20) | KWNKWALSR-NH₂ | Antagonist of PAMP's antisecretagogue action | Weak Antagonist ahajournals.orgnih.gov |

| PAMP(13-20) | WNKWALSR-NH₂ | Catecholamine Secretion Inhibition | Substantial Potency (IC₅₀ ≈0.53 μmol/L) ahajournals.org |

| PAMP(18-20) | LSR-NH₂ | Tubulin Polymerization Delay | Active oup.com |

Role of Carboxy-Terminal Amidation in Modulating Bioactivity

A common feature of many biologically active peptides, including PAMP, is the amidation of the carboxy-terminal residue. oup.comelifesciences.org This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is crucial for the biological activity of PAMP and its fragments. google.comsphingotec.com

Studies have demonstrated that the terminal amide is a requirement for several of PAMP's functions. For instance, the inhibition of nicotine-stimulated catecholamine secretion is dependent on C-terminal amidation; the free acid version of PAMP, PAMP-[1-20]-acid, is significantly less potent than its amidated counterpart. ahajournals.org Similarly, the ability of PAMP to modulate the activity of the motor protein kinesin requires the terminal amide. oup.com Non-amidated versions of PAMP, such as the glycine-extended precursor or the free acid form, lose their ability to modify kinesin's ATPase activity. oup.com

The critical nature of this modification is also evident in receptor binding. Amidation of the C-terminal residue of PAMP is critical for binding to its receptors in rat vascular smooth muscle cells. google.comoup.com This suggests that the amide group is directly involved in the interaction with the receptor or is essential for maintaining the peptide's active conformation.

Helical Conformation and Functional Implications

The secondary structure of PAMP and its fragments is believed to play a significant role in receptor recognition and binding. researchgate.net Predictive algorithms and homology modeling suggest that the C-terminal region of PAMP, which includes the PAMP(12-20) sequence, is likely to adopt an α-helical structure. ahajournals.orgahajournals.org This helical conformation is thought to be important for its biological function.

Circular dichroism studies of PAMP variants have confirmed an α-helical conformation. researchgate.net It is proposed that this structure is necessary for the peptide's interaction with its biological targets. For example, the antimicrobial activity of PAMP is thought to involve the formation of a defined structural conformation to create pores in bacterial membranes, and maintaining this structure is critical. oup.com The α-helical structure of the C-terminal domain is likely essential for its function as a noncompetitive nicotinic antagonist in the inhibition of catecholamine release. ahajournals.orgahajournals.org

Receptor Interactions and Binding Characteristics

PAMP(12-20) and its parent peptide, PAMP, exert their cellular effects by interacting with specific receptors on the cell surface. The characterization of these receptors and the specificity of binding are key to understanding the peptide's mechanism of action.

Characterization of Proadrenomedullin (12-20)-Sensitive Receptors

Specific binding sites for PAMP have been identified in various human and rat tissues, including the adrenal glands, aorta, lung, kidney, and brain. ahajournals.orgoup.com Autoradiography studies on human adrenal glands have shown the presence of specific binding sites for radiolabeled PAMP in the zona glomerulosa and adrenal medulla. ahajournals.orgnih.gov These binding sites are sensitive to displacement by both full-length PAMP and PAMP(12-20), indicating that PAMP(12-20) interacts with these specific receptors. ahajournals.orgahajournals.org

In cultured rat vascular smooth muscle cells, a single class of high-affinity binding sites for PAMP was identified, with a dissociation constant (Kd) of 3.5 x 10⁻⁸ M. oup.com More recently, the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3) have been identified as receptors for PAMP and its processed form, PAMP-12. nih.govacs.org While PAMP-12 shows potent agonism at both receptors, PAMP(12-20) displays reduced potency toward ACKR3, suggesting that while it can interact with the receptor, it lacks the full structural determinants for high-affinity activation present in the slightly longer PAMP-12. nih.govacs.org

| Tissue/Cell Type | Receptor/Binding Site | Ligands | Binding Characteristics |

| Human Adrenal Gland (Zona Glomerulosa & Adrenal Medulla) | PAMP(12-20)-sensitive receptors | PAMP, PAMP(12-20) | Specific binding displaced by PAMP and PAMP(12-20) ahajournals.orgnih.gov |

| Rat Vascular Smooth Muscle Cells | PAMP receptors | Rat PAMP | High-affinity sites (Kd: 3.5 x 10⁻⁸ M) oup.com |

| HEK293T cells expressing ACKR3 | ACKR3 | PAMP-12, PAMP(12-20) | PAMP-12 is a potent agonist (EC₅₀ = 839 nM); PAMP(12-20) has reduced potency (EC₅₀ > 10 μM) nih.gov |

| HEK293T cells expressing MrgX2 | MrgX2 | PAMP, PAMP-12 | PAMP-12 is a more potent agonist (EC₅₀ = 785 nM) than full-length PAMP (EC₅₀ = 6.2 μM) nih.gov |

Specificity of PAMP and Proadrenomedullin (12-20) Binding Sites

The binding sites for PAMP exhibit a notable degree of specificity. In the human adrenal gland, the binding of radiolabeled PAMP is displaced by unlabeled PAMP and PAMP(12-20), but not by other peptides derived from proadrenomedullin, such as Adrenomedullin (B612762) (1-52) and Adrenomedullin (22-52), or by CGRP. ahajournals.org This demonstrates that the PAMP receptors are distinct from the receptors for adrenomedullin.

Intracellular Signaling Pathways and Mechanisms of Action

Modulation of Calcium Ion Flux and Voltage-Gated Calcium Channels

The signaling pathways initiated by PAMP peptides involve the significant modulation of intracellular calcium (Ca²⁺) levels, primarily through effects on voltage-gated calcium channels (VGCCs). ahajournals.orgnih.gov The full-length PAMP peptide inhibits catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells by inhibiting N-type Ca²⁺ channels. nih.govahajournals.org This inhibition is mediated by a pertussis toxin-sensitive G protein. nih.govahajournals.org Furthermore, PAMP has been shown to counteract the aldosterone (B195564) and catecholamine response to BAYK-8644, a selective agonist of L-type voltage-activated Ca²⁺ channels. ahajournals.orgahajournals.org This suggests that PAMP's mechanism of action involves the impairment of Ca²⁺ influx through multiple types of VGCCs. ahajournals.orgum.es

PAMP(12-20) plays a modulatory, rather than direct, role in this process. By itself, PAMP(12-20) does not inhibit the secretory responses of adrenal cells. ahajournals.orgnih.gov However, by acting as an antagonist at PAMP receptors, it can partially reverse the inhibition of Ca²⁺-dependent secretion caused by the full-length PAMP peptide. ahajournals.orgnih.gov This indicates that PAMP(12-20) competes with the active peptide at the receptor level, thereby attenuating the downstream signal that leads to the blockade of Ca²⁺ channels.

Regulation of Nicotinic Cholinergic Signal Transduction

PAMP peptides have been shown to be potent, noncompetitive inhibitors of nicotinic cholinergic receptors. ahajournals.org This action is specific, as PAMP fails to inhibit catecholamine release stimulated by agents that bypass these receptors. ahajournals.org Studies with peptide fragments have demonstrated that the minimal active region for this antisecretory activity resides in the C-terminal 8 amino acids (WNKWALSR-amide), a sequence largely encompassed by PAMP(12-20). ahajournals.org The full PAMP-20 peptide inhibits nicotinic receptor-mediated catecholamine release as well as the associated influx of Na⁺ and Ca²⁺ into adrenal chromaffin cells. ahajournals.orgnih.gov

In addition to direct inhibition, PAMP also blocks the desensitization of catecholamine release and signal transduction that is typically induced by prolonged exposure to nicotinic agonists. ahajournals.org This suggests a dual regulatory role where PAMP can exert both inhibitory and facilitatory effects on nicotinic signaling, depending on the stimulation state of the receptor. ahajournals.org Given that the C-terminal fragment is crucial for this activity, PAMP(12-20) is implicated as a key structural component for the regulation of nicotinic cholinergic signal transduction.

Subcellular Localization and Intracellular Transport Dynamics

Beyond their role as extracellular signaling molecules, proadrenomedullin-derived peptides, including PAMP, have been found in various intracellular compartments where they contribute to cytoskeleton function. oup.com Immunofluorescence studies have shown that native PAMP decorates microtubules, colocalizing with microtubule-associated proteins (MAPs). oup.com The full-length PAMP peptide has been shown to bind directly to tubulin and destabilize its polymerization. oup.com

Subsequent structure-activity studies have revealed that different regions of the PAMP molecule are responsible for distinct intracellular functions. While smaller C-terminal fragments can delay tubulin polymerization, a different function—the modulation of intracellular motor proteins—has been specifically mapped to the PAMP(12-20) sequence. oup.comnih.gov Research has demonstrated that PAMP increases the velocity and ATP consumption of various human kinesins in a dose-dependent manner. oup.comnih.gov Critically, PAMP(12-20) was identified as the smallest peptide fragment that fully retains this ability to enhance kinesin's ATPase function and, consequently, its transport velocity along microtubules. oup.comnih.govresearchgate.net This was confirmed in vivo using hippocampal neurons from mice lacking the PAMP gene; these neurons exhibited significantly slower mitochondrial transport, a phenotype that was reversed by the external addition of synthetic PAMP. oup.comnih.gov These findings establish an intracellular role for PAMP(12-20) as a direct modulator of kinesin-based transport, suggesting its localization along microtubules where it can influence the dynamics of intracellular cargo movement. oup.comnih.gov

Influence on Microtubule-Associated Motor Proteins (Kinesins)

Proadrenomedullin (12-20) has been shown to directly modulate the function of kinesins, a family of motor proteins responsible for transporting cargo along microtubules. oup.comnih.gov Research indicates that PAMP(12-20) is the smallest peptide fragment of the full-length Proadrenomedullin N-terminal 20 peptide (PAMP) that retains the ability to enhance kinesin activity. oup.comnih.gov This interaction does not appear to be mediated by a membrane receptor but rather through a direct protein-protein interaction. researchgate.net

Studies have demonstrated that PAMP and its active fragment, PAMP(12-20), increase both the velocity and ATP consumption of various human kinesins in a dose-dependent manner. oup.comnih.gov In vitro microtubule-gliding assays revealed a significant increase in the speed of microtubules moving over a surface coated with immobilized kinesin-1 in the presence of PAMP(12-20). oup.com This suggests that the peptide acts as an accelerator for these molecular motors. oup.comnih.gov The effect is not limited to a single type of kinesin; PAMP(12-20) was also found to be active on other members of the kinesin family, including chromokinesin, CENP-E, and Eg5. oup.com The terminal amide group of PAMP has been identified as a critical structural feature required for modulating kinesin activity. oup.comnih.gov

Table 1: Effect of Proadrenomedullin (12-20) on Kinesin-1 Gliding Speed

| Treatment | Microtubule Gliding Speed (μm/min) | Statistical Significance (vs. Control) |

|---|---|---|

| Control (No Peptide) | 0.191 ± 0.009 | N/A |

| 10.0 μM PAMP | 0.274 ± 0.006 | P < 0.001 |

| 10.0 μM Proadrenomedullin (12-20) | 0.285 ± 0.017 | P < 0.001 |

Impact on Intracellular Organelle Motility, including Mitochondria

The influence of Proadrenomedullin (12-20) on kinesin velocity has direct consequences for the transport of intracellular organelles. oup.comnih.gov Kinesins are fundamental for the movement of components such as mitochondria, lysosomes, and synaptic vesicles along microtubule tracks. oup.comfrontiersin.org The regulation of this transport is vital for maintaining normal cellular physiology. oup.com

To investigate the in vivo relevance of PAMP's effect on motor proteins, studies were conducted on hippocampal neurons from mice lacking the gene that codes for PAMP. oup.comnih.govoup.com Time-lapse microscopy analysis of these PAMP-null neurons revealed that the speed of mitochondrial transport was significantly slower compared to neurons from wild-type mice. oup.comnih.govoup.com This deficit in organelle motility could be reversed by the external application of synthetic PAMP, which restored mitochondrial velocity in the PAMP-null neurons in a time-dependent manner. oup.comnih.gov This finding demonstrates that PAMP, and by extension its active fragment PAMP(12-20), plays a crucial role in regulating the efficiency of intracellular cargo transport. oup.com

Table 2: Mitochondrial Speed in Mouse Hippocampal Neurons

| Neuron Type | Mitochondrial Speed (μm/sec) | Statistical Significance (vs. Wild-Type) |

|---|---|---|

| Wild-Type | 0.26 ± 0.02 | N/A |

| PAMP-null | 0.20 ± 0.01 | P < 0.001 |

Effects on Tubulin Polymerization

In addition to its effects on motor proteins, the precursor peptide PAMP has been shown to interact directly with tubulin, the primary protein component of microtubules. nih.govoup.comnih.gov This interaction has an impact on the stability and dynamics of the microtubule cytoskeleton. nih.govoup.com Cell-free assays have demonstrated that PAMP can delay tubulin polymerization. nih.govoup.com

However, structure-activity studies have indicated that the two biological activities of PAMP—modulating kinesin speed and delaying tubulin polymerization—are dependent on different regions of the molecule. oup.comnih.gov While PAMP(12-20) is the smallest fragment that enhances kinesin function, smaller fragments, such as PAMP(18-20), retain the ability to delay tubulin polymerization. oup.comnih.gov This suggests a separation of function within the PAMP molecule, where the C-terminal region is more critical for the tubulin interaction, while a larger segment (residues 12-20) is necessary for activating kinesins. oup.com The carboxy-terminal amidation of PAMP is also a requirement for its effect on tubulin polymerization. oup.com

Physiological Roles of Proadrenomedullin 12 20

Regulation of Adrenal Gland Secretion

Proadrenomedullin (12-20) is involved in the intricate control of hormone release from the adrenal gland, acting through specific receptor-mediated pathways.

Inhibition of Aldosterone (B195564) Release from Zona Glomerulosa Cells

Research has demonstrated that while the full-length proadrenomedullin N-terminal 20 peptide (PAMP) inhibits the secretion of aldosterone from the zona glomerulosa cells of the adrenal cortex, the fragment PAMP(12-20) appears to act as a weak antagonist at PAMP receptors. ahajournals.orgnih.gov Studies on human adrenal glands have shown the presence of specific binding sites for PAMP in the zona glomerulosa which are also recognized by PAMP(12-20). ahajournals.orgahajournals.org However, PAMP(12-20) by itself does not inhibit aldosterone secretion but can partially reverse the inhibitory effect of the full-length PAMP on agonist-stimulated aldosterone release. ahajournals.orgnih.gov This suggests that while the C-terminal region is crucial for receptor binding, the N-terminal portion of PAMP is essential for eliciting the full inhibitory action on aldosterone secretion. ahajournals.orgum.es The inhibitory mechanism of PAMP on aldosterone release is linked to the impairment of calcium influx. ahajournals.orgnih.govnih.gov

Suppression of Catecholamine Secretion from Adrenal Medulla

In the adrenal medulla, PAMP is a potent inhibitor of catecholamine secretion from chromaffin cells. ahajournals.orgmedchemexpress.com This inhibition is specific to nicotinic cholinergic stimulation, a primary pathway for catecholamine release. ahajournals.org The C-terminal fragment, including the PAMP(12-20) sequence, is critical for this activity. ahajournals.org Similar to its effect on aldosterone, PAMP(12-20) can displace PAMP from its binding sites in the adrenal medulla, yet it does not independently suppress catecholamine release. ahajournals.orgahajournals.org Instead, it partially counteracts the inhibitory effect of the full PAMP molecule on catecholamine secretion stimulated by agents that increase calcium influx. ahajournals.orgnih.govahajournals.org This indicates that PAMP(12-20) functions as an antagonist at the PAMP receptors on chromaffin cells, highlighting the importance of the complete PAMP sequence for its full biological activity. ahajournals.orgnih.gov

Autocrine and Paracrine Regulatory Mechanisms within the Adrenal Gland

The high expression of proadrenomedullin-derived peptides, including PAMP, within the adrenal medulla suggests a role as local regulators of adrenal function through autocrine and paracrine mechanisms. ahajournals.orgum.esnih.gov PAMP is co-released with catecholamines and can then act on the same chromaffin cells (autocrine) or adjacent cortical cells (paracrine) to modulate hormone secretion. ahajournals.org The inhibitory effect of PAMP on both catecholamine and aldosterone secretion points to a sophisticated feedback loop within the adrenal gland. ahajournals.orgnih.gov PAMP(12-20), by acting as an antagonist, could potentially fine-tune this local regulatory system. ahajournals.orgum.es

Cardiovascular System Modulation

Proadrenomedullin (12-20) also exerts significant effects on the cardiovascular system, contributing to the regulation of blood pressure and vascular tone.

Direct Vasodepressor Effects and Vascular Tone Regulation

Synthetic human PAMP(12-20) has been shown to have direct vasodepressor (blood pressure lowering) effects when administered in rats and cats. ahajournals.orgnih.gov While it is less potent than the full-length PAMP and adrenomedullin (B612762), its activity is significant. nih.gov The vasodepressor responses to PAMP(12-20) are comparable in duration to those of PAMP. nih.gov The mechanisms underlying this vasodilation are thought to involve the inhibition of norepinephrine (B1679862) release from sympathetic nerve endings, thereby reducing vascular tone. ahajournals.orgahajournals.org

Impact on Renal Noradrenergic Neurotransmission

PAMP has been identified as an inhibitory modulator of renal noradrenergic neurotransmission. cpcscientific.comnih.gov It can suppress the release of norepinephrine from renal sympathetic nerves, which plays a crucial role in regulating renal functions. nih.gov While studies have not exclusively focused on the PAMP(12-20) fragment in this context, the established role of the C-terminal region of PAMP in inhibiting norepinephrine overflow in other vascular beds suggests that PAMP(12-20) likely contributes to this effect in the kidneys as well. ahajournals.orgahajournals.org This action on renal nerves can influence renal blood flow and sodium excretion. nih.gov

Angiogenesis and Vascular Homeostasis

The formation of new blood vessels, or angiogenesis, is a tightly regulated process crucial for both normal physiology and pathological conditions. Research has demonstrated that while the full-length PAMP is a potent pro-angiogenic factor, PAMP(12-20) plays a distinctly antagonistic role.

Proadrenomedullin (12-20) functions as a direct antagonist of angiogenesis. aacrjournals.org Studies have shown that it effectively inhibits the formation of new blood vessels induced by either synthetic full-length PAMP or by factors secreted by tumor cells. aacrjournals.orgresearchgate.net In vivo models have demonstrated that PAMP(12-20) can suppress angiogenesis and consequently reduce tumor growth in xenograft models, highlighting its potential as a molecular target for anti-angiogenic therapies. nih.govdntb.gov.ua

The inhibitory effect is dose-dependent. In a directed in vivo angiogenesis assay, increasing concentrations of PAMP(12-20) progressively inhibited the angiogenic response that was initiated by a constant concentration of full-length PAMP. aacrjournals.org

Table 1: In Vivo Inhibition of PAMP-Induced Angiogenesis by Proadrenomedullin (12-20)

| PAMP Concentration | PAMP(12-20) Concentration | Outcome |

| 1 nmol/L | Increasing Doses | Dose-dependent inhibition of angiogenesis was observed. aacrjournals.org |

| Not Applicable | 100 nmol/L | Inhibited angiogenesis induced by human lung cancer cells. aacrjournals.orgresearchgate.net |

Effects on Endothelial Cell Migration and Cord Formation (via PAMP antagonism)

The process of angiogenesis involves several key steps, including the migration of endothelial cells and their organization into three-dimensional cord-like structures. The full-length PAMP peptide promotes these activities by binding to specific receptors on human microvascular endothelial cells. aacrjournals.orgnih.govwikigenes.org

PAMP(12-20) exerts its anti-angiogenic effects by acting as a PAMP-receptor antagonist. aacrjournals.orgum.es It competes with the full-length PAMP, blocking the signaling pathways that lead to increased endothelial cell migration and cord formation. aacrjournals.org One of the mechanisms involves the regulation of intracellular calcium (Ca2+) flux. Full-length PAMP reduces ATP-induced Ca2+ influx in endothelial cells, and this effect is reversed by the addition of an excess of PAMP(12-20), demonstrating the specific antagonism at the receptor level. aacrjournals.org By blocking the actions of PAMP, PAMP(12-20) effectively hinders two critical steps in the formation of new blood vessels.

The stimulation of endothelial cells by full-length PAMP leads to an upregulation in the expression of several other key proangiogenic genes. aacrjournals.orgnih.gov These include:

Adrenomedullin (ADM)

Vascular Endothelial Growth Factor (VEGF)

Basic Fibroblast Growth Factor (bFGF)

Platelet-derived Growth Factor C

This response amplifies the angiogenic signal. As a specific antagonist of the PAMP receptor, Proadrenomedullin (12-20) is understood to inhibit angiogenesis by preventing PAMP from inducing the expression of this suite of proangiogenic factors in endothelial cells.

Other Investigated Biological Activities

Beyond its role in vascular homeostasis, PAMP(12-20) is involved in modulating other physiological systems, primarily through its defined role as a PAMP antagonist.

Proadrenomedullin-derived peptides are known to influence the hypothalamo-pituitary-adrenal axis. Specifically, full-length PAMP has been shown to inhibit the basal secretion of Adrenocorticotropic hormone (ACTH) from cultured rat pituitary cells. nih.govnih.gov

PAMP(12-20) is recognized as a selective antagonist of PAMP receptors. um.es In the adrenal glands, PAMP(12-20) acts as a weak antagonist, partially reversing the inhibitory effects of PAMP on the secretion of aldosterone and catecholamines. ahajournals.orgahajournals.org This suggests that for a full biological effect of PAMP, both its N-terminal and C-terminal sequences are necessary. ahajournals.orgahajournals.org Based on its established function as a PAMP antagonist, PAMP(12-20) is expected to counteract the inhibitory effect of PAMP on ACTH secretion in the pituitary, although this specific interaction requires further detailed investigation.

The peptides derived from proadrenomedullin, including Adrenomedullin and PAMP, are involved in the complex regulation of cell proliferation and apoptosis. um.esoup.com The effects can be cell-type specific. For instance, in some cancer cell lines, PAMP has been found to inhibit proliferation. mdpi.com An early study on a neuroblastoma cell line reported that both PAMP and ADM reduced cell proliferation. mdpi.com Conversely, in other contexts, PAMP has been shown to inhibit the growth-stimulatory effects of other factors. mdpi.com

While the broader family of proadrenomedullin peptides clearly has a role in modulating cell growth, the specific functions of the Proadrenomedullin (12-20) fragment in these processes are less defined. Its primary characterized role remains that of a PAMP antagonist. um.es Therefore, its influence on cell growth and apoptosis is likely exerted through the blockade of the full-length PAMP's effects on these cellular events.

Table 2: Summary of Comparative Activities

| Biological Process | Proadrenomedullin N-terminal 20 peptide (PAMP) | Proadrenomedullin (12-20) |

| Angiogenesis | Potent Promoter nih.govnih.gov | Antagonist/Inhibitor aacrjournals.orgnih.gov |

| Endothelial Cell Migration | Stimulator aacrjournals.orgnih.gov | Inhibits via PAMP antagonism aacrjournals.org |

| Cord Formation | Stimulator aacrjournals.orgnih.gov | Inhibits via PAMP antagonism aacrjournals.org |

| Proangiogenic Gene Expression | Upregulator aacrjournals.orgnih.gov | Inhibits via PAMP antagonism |

| Basal ACTH Secretion | Inhibitor nih.govnih.gov | Postulated to antagonize inhibition |

| Cell Growth/Proliferation | Modulator (cell-type dependent) mdpi.com | Not fully defined; acts as PAMP antagonist |

Potential in Renal Function Regulation

Proadrenomedullin N-terminal 20 peptide (PAMP), a hypotensive peptide derived from the same precursor as adrenomedullin (AM), is implicated in the regulation of renal function. nih.govahajournals.org This is supported by the detection of PAMP in kidney tissue and the observation of elevated plasma PAMP levels in individuals with impaired renal function and essential hypertension. nih.govahajournals.orgnih.gov

Research suggests that PAMP's primary role in the kidney may be as an inhibitory modulator of renal noradrenergic neurotransmission. nih.govcpcscientific.com This means it can influence nerve signals that regulate kidney function.

In a study involving anesthetized dogs, intrarenal arterial infusion of PAMP did not affect baseline systemic and renal hemodynamics or urine formation. nih.gov However, it was shown to counteract the effects of low-frequency renal nerve stimulation. This stimulation typically leads to decreased urine flow and sodium excretion, alongside an increase in the norepinephrine secretion rate, without altering renal blood flow or glomerular filtration rate. nih.gov PAMP infusion almost completely abolished these effects, suggesting it acts at prejunctional sites to inhibit norepinephrine release. nih.gov Conversely, PAMP did not affect the renal vasoconstriction and reduced urine formation induced by high-frequency renal nerve stimulation or direct infusion of norepinephrine. nih.gov

The table below summarizes the key findings from this study:

| Condition | Effect on Renal Function | Effect of PAMP Infusion |

| Baseline | No change in hemodynamics or urine formation. | No alteration of basal responses. nih.gov |

| Low-Frequency Renal Nerve Stimulation (0.5-2.0 Hz) | Decreased urine flow and sodium excretion; increased norepinephrine secretion. nih.gov | Almost completely abolished the observed effects. nih.gov |

| High-Frequency Renal Nerve Stimulation (2.5-5.0 Hz) | Renal vasoconstriction; decreased urine formation; increased norepinephrine secretion. nih.gov | No effect on the observed responses. nih.gov |

| Norepinephrine Infusion | Renal vasoconstriction; reduced urine formation. nih.gov | No effect on the observed responses. nih.gov |

Furthermore, studies in humans have shown a correlation between plasma PAMP concentrations and renal health. In patients with impaired renal function, plasma levels of both PAMP and AM are significantly higher than in healthy individuals. nih.gov Specifically, patients with higher serum creatinine (B1669602) levels exhibit greater elevations in plasma PAMP. nih.gov A positive correlation exists between plasma AM and PAMP concentrations in these patients, suggesting a potential coordinated role in blood pressure regulation during renal impairment. nih.gov

The table below shows the plasma concentrations of PAMP and AM in control subjects and patients with varying degrees of renal impairment:

| Group | Serum Creatinine (mg/dl) | Plasma PAMP (fmol/ml) | Plasma AM (fmol/ml) |

| Control | < 1 | 0.53 +/- 0.04 | 2.94 +/- 0.18 |

| Group I | 1 to 2 | 0.82 +/- 0.05 | 10.3 +/- 1.2 |

| Group II | ≥ 2 | 1.42 +/- 0.17 | 14.8 +/- 1.9 |

Data from a clinical trial involving patients with impaired renal function. nih.gov

While adrenomedullin itself can induce diuretic and natriuretic effects, these are not consistently observed with PAMP administration in all contexts. nih.gov The primary mechanism for PAMP's influence on renal function appears to be its modulation of sympathetic nervous system activity within the kidneys. ahajournals.orgnih.gov

Comparative and Evolutionary Research of Proadrenomedullin 12 20

Interspecies Variability and Functional Conservation within the PAMP Sequence

The Proadrenomedullin N-terminal 20 peptide (PAMP) demonstrates significant variability across different species, a stark contrast to the highly conserved Adrenomedullin (B612762) (AM) peptide, which is derived from the same precursor. oup.com Sequence comparisons of the proadrenomedullin gene throughout vertebrate evolution reveal that the PAMP sequence has changed rapidly. oup.comnih.gov These changes include the acquisition of an amidation signal at the C-terminus, which is found in mammals but is absent in fish and birds. oup.com

Functionally, certain bioactivities are conserved across wide evolutionary distances, while others are not. Angiogenic potential is a well-characterized function of PAMP that appears to be conserved. nih.gov Synthetic PAMP peptides with sequences corresponding to human, mouse, chicken, and fish all induced angiogenesis. oup.comnih.gov However, the efficiency of this function varies; peptides lacking terminal amidation, such as those from chicken and fish, were less angiogenic than their amidated human and mouse counterparts. nih.gov This suggests that the acquisition of C-terminal amidation in mammals may have enhanced the peptide's angiogenic properties, possibly by increasing its stability and half-life. oup.com

In contrast, antimicrobial activity is not a conserved function and appears to be a more recent evolutionary development. oup.comnih.gov

Table 1: Interspecies Sequence Comparison of PAMP(1-20) This table illustrates the sequence identity of the full PAMP peptide among different mammalian species, highlighting the conserved C-terminal region (residues 12-20).

| Species | PAMP(1-20) Sequence | Conserved C-Terminal (12-20) |

| Human | ARLDVASEFRKKWNKWALSR | KWNKWALSR |

| Rat | ARLDTSSQFRKKWNKWALSR | KWNKWALSR |

| Pig | ARLDVAAEFRKKWNKWALSR | KWNKWALSR |

| Data sourced from Hypertension (AHA Journal). ahajournals.org |

Phylogenetic Analysis and Molecular Evolution of Proadrenomedullin Peptides

The molecular evolution of the proadrenomedullin gene is a story of two distinct peptides with different evolutionary trajectories. While the adrenomedullin (AM) sequence has remained modestly changed throughout vertebrate evolution, the region encoding PAMP has undergone rapid and wide variations. oup.comoup.com This divergence is evident when comparing distant vertebrate groups. For example, fish possess five proadrenomedullin-like genes, but only one contains a PAMP-like region with a gene structure similar to that of tetrapods. oup.comoup.com

A significant event in the molecular evolution of PAMP was the acquisition of a C-terminal amidation motif. This feature is consistently found in all mammals studied but is not present in the PAMP sequences of fish or birds. oup.com In contrast, the AM peptide is amidated across all known vertebrate species. oup.com This suggests that the amidation of PAMP occurred somewhere between the divergence of birds and mammals, potentially conferring an evolutionary advantage by enhancing the peptide's angiogenic function. oup.com

The rapid evolution of PAMP, combined with its multiple functions, makes it a prime example for studying how peptides can co-opt new physiological properties over time. oup.comoup.com The evolution of PAMP showcases a scenario where an angiogenic peptide later developed additional capabilities without losing its original function. nih.gov

Evolutionary Acquisition of Specific Bioactivities, such as Antimicrobial Properties

One of the most striking findings from the comparative analysis of PAMP is the recent evolutionary acquisition of antimicrobial activity. nih.gov While the angiogenic function of PAMP is ancient and conserved across vertebrates, its ability to kill microbes appears to be restricted to primates. oup.comnih.govoup.com Studies using synthetic PAMP from humans, mice, chickens, and fish revealed that only the human peptide was able to prevent bacterial growth. oup.comoup.com This indicates that the antimicrobial function likely appeared late in the phylogenetic tree. oup.comoup.com

This phenomenon provides a clear example of gene co-option, where a molecule with an established role acquires a new function. nih.gov The original angiogenic capability of PAMP was maintained while the new antimicrobial property was developed. nih.gov

Interestingly, the structural requirements for this acquired antimicrobial activity are highly specific. Minor variations in the human PAMP sequence can dramatically affect its efficacy. The free-acid form of human PAMP (lacking C-terminal amidation) demonstrated more potent antimicrobial activity than the mature, amidated peptide. oup.comoup.com Furthermore, the Gly-extended immature form of human PAMP, a precursor to the final peptide, was not active at all. oup.comoup.com This suggests that a very precise structural conformation is necessary for the pore-forming mechanism proposed for PAMP's antimicrobial action. nih.gov

Table 2: Functional Evolution of PAMP This table summarizes the evolutionary timeline of PAMP's primary bioactivities across different vertebrate classes.

| Vertebrate Group | Angiogenic Activity | Antimicrobial Activity | C-Terminal Amidation |

| Fish | Present | Absent | Absent |

| Birds (Chicken) | Present | Absent | Absent |

| Mammals (Mouse) | Present (Enhanced) | Absent | Present |

| Mammals (Human) | Present (Enhanced) | Present | Present |

| Information synthesized from multiple research articles. oup.comnih.govoup.com |

Advanced Research Methodologies and Future Directions in Proadrenomedullin 12 20 Studies

In Vitro Experimental Models for Investigating Specific Cellular Mechanisms

In vitro models are fundamental in elucidating the direct cellular and molecular interactions of Proadrenomedullin (12-20). Researchers utilize a variety of cell-based assays to dissect its mechanisms of action.

Human microvascular endothelial cells are a key model for studying the angiogenic properties of the broader proadrenomedullin peptide (PAMP), of which Proadrenomedullin (12-20) is a fragment. nih.govaacrjournals.org Studies have shown that while the full-length PAMP promotes endothelial cell migration and cord formation, the PAMP(12-20) fragment can inhibit these processes. nih.govaacrjournals.org This antagonistic effect is crucial for understanding its potential as an anti-angiogenic agent. nih.govaacrjournals.org

Another important in vitro system involves adrenal gland cells. Autoradiography studies on human adrenal gland sections have demonstrated specific binding sites for PAMP that are also recognized by PAMP(12-20). ahajournals.orgnih.gov Functional assays using dispersed zona glomerulosa and adrenal medulla cells have revealed that while PAMP inhibits agonist-stimulated aldosterone (B195564) and catecholamine secretion, PAMP(12-20) can act as a weak antagonist to this effect. ahajournals.orgnih.gov These findings suggest that the C-terminal portion of PAMP, which includes the (12-20) sequence, is critical for receptor interaction, though the full peptide is necessary for the complete antisecretagogue action. nih.gov

Furthermore, the interaction of PAMP and its fragments with the cytoskeleton has been investigated using cell-free assays. researchgate.netoup.com These studies have revealed that PAMP can directly bind to tubulin and kinesin. researchgate.netoup.com Specifically, the smallest peptide fragment that retains the ability to modulate kinesin activity is PAMP(12-20). oup.com This interaction appears to be independent of membrane receptors and points to a direct intracellular role in regulating cytoskeletal dynamics. researchgate.net

| In Vitro Model | Key Findings for Proadrenomedullin (12-20) |

| Human Microvascular Endothelial Cells | Inhibits PAMP-induced angiogenesis. nih.govaacrjournals.org |

| Human Adrenal Gland Cells | Displaces [125I]PAMP binding, suggesting interaction with the same receptor sites. Acts as a weak antagonist to PAMP's antisecretagogue effects. ahajournals.orgnih.gov |

| Cell-Free Cytoskeleton Assays | Smallest fragment of PAMP that retains the ability to modulate kinesin activity. oup.com |

| Teratocarcinoma (PA1) Cells | PAMP inhibits the increase in thymidine (B127349) uptake caused by Adrenomedullin (B612762). nih.gov |

Preclinical In Vivo Models for Functional Characterization

Preclinical in vivo models are indispensable for understanding the physiological and pathological roles of Proadrenomedullin (12-20) in a whole-organism context.

Nude mice are frequently used in xenograft models to study the effects of Proadrenomedullin (12-20) on tumor growth and angiogenesis. aacrjournals.orgresearchgate.net In these models, PAMP(12-20) has been shown to inhibit tumor cell-induced angiogenesis and reduce tumor growth, particularly in lung carcinoma models. nih.govaacrjournals.orgresearchgate.net This anti-tumor activity highlights its therapeutic potential. nih.govaacrjournals.org Directed in vivo angiogenesis assays, where angioreactors are inserted under the skin of nude mice, have further characterized PAMP(12-20) as an inhibitor of PAMP-induced angiogenesis. aacrjournals.orgresearchgate.net

The chick embryo aortic arch assay serves as an ex vivo model to assess angiogenic potential. aacrjournals.org While full-length PAMP demonstrates potent pro-angiogenic effects at very low concentrations, PAMP(12-20) has been identified as an antagonist in these models. aacrjournals.orgresearchgate.net

Animal models, such as anesthetized rats and cats, have been used to investigate the cardiovascular effects of Proadrenomedullin (12-20). nih.govelsevier.com In rats, intravenous injections of a related peptide, PAMP-12 (PAMP[9-20]), demonstrated a significant hypotensive effect, comparable to the full-length PAMP-20. nih.gov In the mesenteric vascular bed of the cat, both PAMP and PAMP(12-20) induced dose-dependent vasodilation, although PAMP(12-20) was less potent. elsevier.com These studies indicate that the C-terminal region is crucial for the vasodilator activity. elsevier.com Furthermore, studies in human thymic arteries have shown that PAMP produces vasodilator responses, which are attenuated by endothelial denudation, suggesting an endothelium-dependent mechanism. physiology.org

| In Vivo Model | Key Findings for Proadrenomedullin (12-20) |

| Nude Mice (Xenograft Models) | Inhibits tumor cell-induced angiogenesis and reduces tumor growth. nih.govaacrjournals.orgresearchgate.net |

| Chick Embryo Aortic Arch Assay (Ex vivo) | Acts as an angiogenesis antagonist. aacrjournals.orgresearchgate.net |

| Anesthetized Rats | A related peptide, PAMP-12, shows significant hypotensive effects. nih.gov |

| Cat Mesenteric Vascular Bed | Induces dose-related vasodilation, though less potent than full-length PAMP. elsevier.com |

| Human Thymic Arteries | Elicits vasodilator responses through an endothelium-dependent mechanism. physiology.org |

| PAMP-null Mice (Hippocampal Neurons) | External addition of synthetic PAMP reverses the phenotype of slower mitochondrial speed. oup.com |

Application of Omics Technologies to Elucidate Novel Pathways

The application of "omics" technologies, such as genomics, proteomics, and metabolomics, is beginning to unravel the complex signaling networks influenced by Proadrenomedullin (12-20). While direct omics studies focusing solely on the PAMP(12-20) fragment are still emerging, research on the broader proadrenomedullin system provides valuable insights.

Genomic and transcriptomic analyses of endothelial cells exposed to the full-length PAMP have revealed increased gene expression of other angiogenic factors, including adrenomedullin, vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor C. nih.govaacrjournals.org Given that PAMP(12-20) antagonizes PAMP's angiogenic effects, future transcriptomic studies could elucidate the specific gene expression changes mediated by this fragment, potentially identifying key downstream targets responsible for its anti-angiogenic activity.

Proteomic approaches, such as yeast two-hybrid screening, have been instrumental in identifying direct protein-protein interactions. These studies have shown that PAMP interacts directly with tubulin and kinesin, providing a molecular basis for its effects on the cytoskeleton. researchgate.netnih.gov Future proteomic studies could focus on identifying differential protein expression or post-translational modifications in cells treated with PAMP(12-20) to further map out its intracellular signaling pathways.

Systems biology approaches that integrate multi-omics data are becoming increasingly powerful. nih.govmdpi.com By combining genomic, proteomic, and metabolomic data from cells or tissues treated with Proadrenomedullin (12-20), it will be possible to construct comprehensive models of its biological effects. This will enable a deeper understanding of how it influences various physiological and pathological processes, from cardiovascular regulation to cancer progression. lu.senih.gov

Computational and Structural Biology Approaches for Receptor and Ligand Dynamics

Computational and structural biology methods are crucial for understanding the molecular interactions between Proadrenomedullin (12-20) and its binding partners at an atomic level. Although a definitive high-resolution structure of PAMP(12-20) bound to a receptor is not yet available, computational modeling can provide valuable predictions.

Molecular dynamics simulations can be employed to model the conformational dynamics of PAMP(12-20) in different environments and to predict its binding mode to potential receptors. These simulations can help identify the key amino acid residues involved in the interaction and provide insights into the structural basis for its antagonist activity at certain receptors.

Homology modeling can be used to build three-dimensional models of PAMP receptors, such as the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), for which experimental structures may be limited. acs.orgnih.govmdpi.com Docking studies can then be performed to predict how PAMP(12-20) binds to these receptor models. Such studies have suggested that while PAMP and its variants can activate MrgX2, PAMP(12-20) has a reduced potency toward ACKR3. acs.orgnih.gov

Structure-activity relationship studies, which combine experimental data with computational analysis, are also vital. For instance, it has been shown that the terminal amide of PAMP is required for modulating kinesin activity, and that PAMP(12-20) is the smallest fragment that retains this function. oup.com This indicates that the structural integrity of this C-terminal region is essential for its biological activity.

Identification of Novel Binding Partners and Downstream Effectors

A key area of ongoing research is the identification of novel binding partners and downstream effectors of Proadrenomedullin (12-20). While some receptors have been proposed, the complete picture of its molecular interactions is still unfolding.

The Mas-related G-protein-coupled receptor member X2 (MrgX2) has been identified as a potential receptor for PAMP and its processed forms. acs.orgnih.govmdpi.com However, the affinity and signaling pathways associated with PAMP(12-20) binding to MrgX2 require further investigation. Another proposed receptor is the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. acs.orgnih.govmdpi.com Studies have shown that PAMP-derived peptides are selective for ACKR3, but PAMP(12-20) exhibits reduced potency. acs.orgnih.gov

Beyond membrane receptors, intracellular binding partners are also of significant interest. As mentioned, PAMP has been shown to interact directly with tubulin and kinesin, and PAMP(12-20) is the minimal active fragment for kinesin modulation. researchgate.netoup.com This suggests a direct role in regulating microtubule dynamics and intracellular transport.

Q & A

Q. What is the structural and functional relationship of Proadrenomedullin (12-20) (human)?

Proadrenomedullin (12-20) corresponds to residues 12–20 of the proadrenomedullin precursor protein (PAMP-12). Its sequence (Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH₂) includes conserved motifs critical for hypotensive activity, such as the Trp residues essential for receptor binding . Stability is influenced by rapid cleavage by human neutral endopeptidase (NEP), necessitating protease inhibitors in experimental setups .

Methodological Insight : Use HPLC (≥95% purity) and mass spectrometry for structural validation. Store lyophilized peptides at 2–8°C; rehydrate immediately before use to avoid degradation .

Q. What are the optimal experimental conditions for handling Proadrenomedullin (12-20) in vitro?

Due to its susceptibility to enzymatic degradation, researchers should:

- Use protease inhibitors (e.g., phosphoramidon) in buffer solutions .

- Avoid repeated freeze-thaw cycles; aliquot peptides into single-use vials .

- Validate bioactivity via dose-response assays (e.g., vasodilation in aortic ring models) .

Data Consideration : Stability tests show ≥90% peptide integrity at 4°C for 24 hours when protease inhibitors are present .

Q. Which assays are recommended for quantifying Proadrenomedullin (12-20) in biological samples?

- Immunoassays : ELISA kits with monoclonal antibodies targeting mid-regional epitopes (e.g., residues 45–92) show cross-reactivity with shorter fragments like (12–20) .

- Mass Spectrometry : LC-MS/MS with isotopic labeling ensures specificity in complex matrices (e.g., plasma) .

Limitation : Cross-reactivity with other PAMP fragments may require orthogonal validation (e.g., functional assays) .

Advanced Research Questions

Q. How can Proadrenomedullin (12-20) be integrated into biomarker studies for sepsis prognosis?

Experimental Design :

- Cohort Selection : Enroll patients with confirmed sepsis (e.g., Sepsis-3 criteria) and measure plasma PAMP (12-20) levels at admission .

- Outcome Measures : Correlate peptide levels with mortality, organ failure scores (SOFA), and established biomarkers (procalcitonin, CRP) .

Data from Recent Studies :

| Biomarker | AUC (95% CI) | Sensitivity (%) | Specificity (%) | Reference |

|---|---|---|---|---|

| PAMP (12-20) | 0.756 ± 0.069 | 57.9 | 89.2 | |

| Procalcitonin | 0.82 | 75 | 92 |

Statistical Approach : Use multivariable logistic regression to adjust for confounders (e.g., age, comorbidities) .

Q. How to resolve contradictions in reported diagnostic performance of Proadrenomedullin (12-20) across studies?

Discrepancies in AUC values (e.g., 0.756 vs. >0.8) may arise from:

- Heterogeneous Cohorts : Differences in sepsis etiology or severity .

- Assay Variability : Cross-reactivity with other PAMP fragments in ELISA .

- Timing of Sampling : Peptide levels fluctuate with disease progression .

Recommendation : Standardize protocols using harmonized assays and time-matched sampling .

Q. What are the challenges in synthesizing Proadrenomedullin (12-20) with high bioactivity?

- Synthesis Issues : The Trp-rich sequence increases aggregation risk; use low-loading resins and optimize coupling times .

- Quality Control : Validate via circular dichroism (secondary structure) and endotoxin testing (≤0.1 EU/μg) for in vivo studies .

Table: Synthesis Parameters

| Parameter | Optimal Condition |

|---|---|

| Resin | Wang resin (0.3 mmol/g) |

| Coupling Reagent | HBTU/HOBt |

| Purity Threshold | ≥95% (HPLC) |

Q. How to design in vivo studies to evaluate the hemodynamic effects of Proadrenomedullin (12-20)?

- Model Selection : Use hypertensive rodent models (e.g., SHR rats) or endotoxemia-induced hypotension .

- Dosing : Administer intravenously (1–10 μg/kg) with continuous blood pressure monitoring .

- Endpoint Analysis : Measure MAP (mean arterial pressure), cardiac output, and plasma catecholamines .

Pitfall : Rapid clearance (t½ ~5–10 minutes) requires infusion pumps for sustained effects .

Methodological Resources

- Statistical Reporting : Follow CONSORT guidelines for clinical studies; report p-values with exact values (e.g., p=0.032) .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE 2.0 for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.